[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine CAS number and identifiers
[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine CAS number and identifiers
Executive Summary
[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine (CAS 1492412-95-9) is a specialized heterocyclic building block utilized in modern medicinal chemistry and agrochemical synthesis. Distinguished by the presence of a trifluoromethyl group at the C3 position of the isoxazole ring, this compound serves as a critical pharmacophore scaffold. The electron-withdrawing nature of the -CF3 group, combined with the bioisosteric properties of the isoxazole ring, imparts enhanced metabolic stability and lipophilicity to downstream derivatives. This guide details its physicochemical profile, synthetic pathways, and utility in fragment-based drug discovery (FBDD).
Part 1: Chemical Identity & Physicochemical Profiling
The integration of fluorine into heterocyclic amines fundamentally alters their pKa and lipophilicity, making them valuable for tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.
Nomenclature and Identifiers
| Identifier Type | Value |
| IUPAC Name | [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine |
| Common Synonyms | (3-(Trifluoromethyl)isoxazol-4-yl)methanamine; 4-(Aminomethyl)-3-(trifluoromethyl)isoxazole |
| CAS Number | 1492412-95-9 |
| Molecular Formula | C₅H₅F₃N₂O |
| SMILES | NCC1=C(C(F)(F)F)N=OC1 |
| InChI Key | ORRGGRGKRAWRMM-UHFFFAOYSA-N |
Physicochemical Properties
Data represents a consensus of experimental and calculated values typical for this class of fluorinated isoxazoles.
| Property | Value | Technical Context |
| Molecular Weight | 166.10 g/mol | Fragment-like (Rule of 3 compliant). |
| Predicted Boiling Point | ~188 °C | Requires vacuum distillation for purification. |
| Density | ~1.40 g/cm³ | High density due to trifluoromethylation. |
| LogP (Calculated) | 0.90 ± 0.2 | Moderate lipophilicity; ideal for CNS penetration optimization. |
| pKa (Amine) | ~7.3 - 7.8 | Lower than benzylamine (~9.3) due to the electron-withdrawing isoxazole/CF3 core. |
| H-Bond Donors/Acceptors | 1 / 4 | Facilitates specific binding interactions in active sites. |
Part 2: Structural Analysis & Pharmacophore Utility
The Trifluoromethyl-Isoxazole Motif
The 3-trifluoromethyl-isoxazole moiety is not merely a structural spacer; it is an electronic modulator.
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Metabolic Blocking: The C3-CF3 group blocks metabolic oxidation at a typically vulnerable position on the heterocycle.
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Dipole Modulation: The 1,2-oxazole ring possesses a distinct dipole moment that aligns with specific protein binding pockets (e.g., GABA receptors, kinase ATP pockets).
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Amine Reactivity: The C4-methanamine group acts as a nucleophilic "handle," allowing for rapid coupling with carboxylic acids, sulfonyl chlorides, or halides to generate diverse libraries.
Structural Logic Diagram
The following diagram illustrates the electronic influences and strategic utility of the molecule's functional groups.
Caption: Structural dissection showing the interplay between the fluorinated motif and the reactive amine handle.
Part 3: Synthesis & Manufacturing Methodologies
The synthesis of 4-substituted-3-trifluoromethylisoxazoles is non-trivial due to regioselectivity challenges during ring closure. The most robust industrial route involves a [3+2] cycloaddition followed by functional group interconversion.
Primary Synthetic Route: Nitrile Oxide Cycloaddition
This protocol ensures high regioselectivity for the 3,4-substitution pattern, avoiding the formation of the thermodynamic 3,5-isomer.
Step 1: Precursor Generation
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Reagents: Trifluoroacetaldehyde oxime, N-Chlorosuccinimide (NCS).
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Mechanism: Chlorination of the oxime generates trifluoroacetohydroximoyl chloride, the precursor to the reactive nitrile oxide species.
Step 2: [3+2] Cycloaddition
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Reagents: Trifluoroacetohydroximoyl chloride, Ethyl 3-(dimethylamino)acrylate (or similar enamine), Base (Et3N).
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Process: In situ generation of trifluoroacetonitrile oxide reacts with the electron-rich enamine. Elimination of dimethylamine yields Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate .
Step 3: Functional Group Transformation
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Reduction: The ester is reduced to the alcohol (using LiAlH4 or DIBAL-H).
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Amination: The alcohol is converted to the amine via a mesylate intermediate followed by azide displacement and Staudinger reduction, or directly via Mitsunobu reaction with phthalimide followed by hydrazine deprotection.
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway from trifluoroacetaldehyde oxime to the target amine.
Part 4: Handling, Safety & Stability
Hazard Identification (GHS Classification)
Based on analogous fluorinated amines, the following precautions are mandatory:
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage & Stability Protocol
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Atmosphere: Hygroscopic amine; store under inert gas (Argon or Nitrogen).
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Temperature: 2-8 °C (Refrigerate) to prevent slow oxidation or carbonate formation (reaction with atmospheric CO2).
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Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for synthesis).
References
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ChemicalBook. "4-Isoxazolemethanamine, 3-(trifluoromethyl)- Properties and Suppliers." ChemicalBook Database. Accessed 2024.[1] Link
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Pattanayak, P., & Chatterjee, T. (2023).[2] "Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction." Journal of Organic Chemistry, 88, 5420-5430.[2] Link
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PubChem. "4-(Trifluoromethyl)-1,2-oxazol-3-amine (Analogous Structure Data)." National Library of Medicine. Link
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Kariyappa, A. K., et al. (2012).[3] "Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy." Der Pharma Chemica, 4(6), 2283-2287.[3] Link
Sources
- 1. 4-(Trifluoromethyl)-1,2-oxazole-3-amine | C4H3F3N2O | CID 90202302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls [organic-chemistry.org]
- 3. derpharmachemica.com [derpharmachemica.com]
